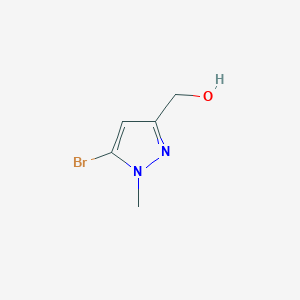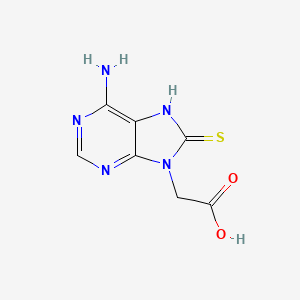
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H7N5O2S and a molecular weight of 225.23 . This compound is characterized by the presence of an amino group, a mercapto group, and a purine ring, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of Functional Groups: The amino and mercapto groups are introduced through nucleophilic substitution reactions. Common reagents include ammonia and thiols.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can undergo reduction to form amines.
Substitution: Both the amino and mercapto groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, halides
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted purines
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with cellular signaling pathways by modulating the activity of key proteins and receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Amino-9H-purin-9-yl)acetic acid: Lacks the mercapto group, making it less versatile in certain chemical reactions.
2-(2,6-Bis(bis(boc-amino)-9H-purin-9-yl)acetic acid: Contains additional protective groups, making it more suitable for specific synthetic applications.
(6-Amino-9H-purin-9-yl)methanol: Has a hydroxyl group instead of the acetic acid moiety, altering its solubility and reactivity.
Uniqueness
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is unique due to the presence of both amino and mercapto groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H7N5O2S |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10) |
InChI-Schlüssel |
WPUCPXWQBHCCQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


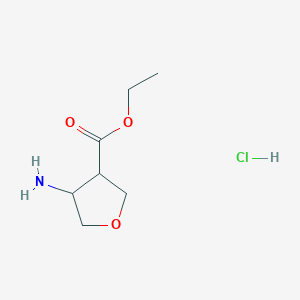
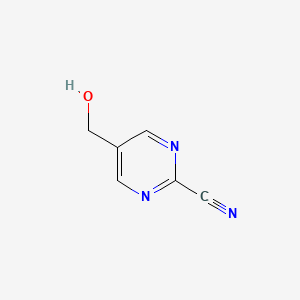
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
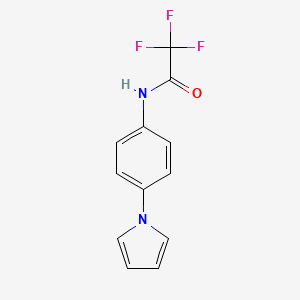
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
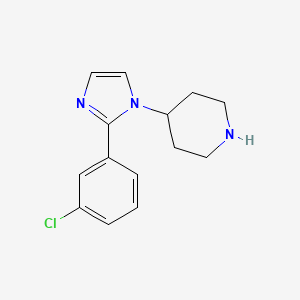
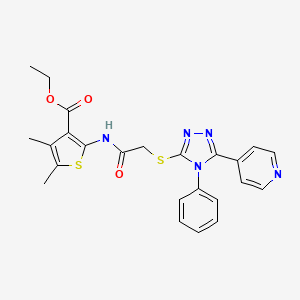
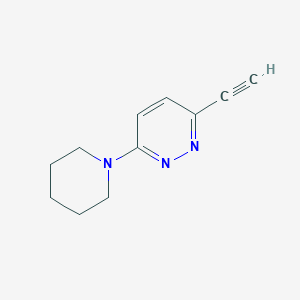
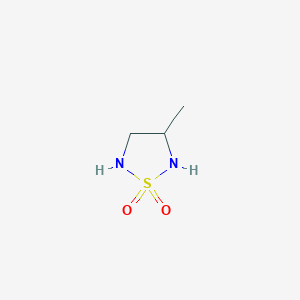
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
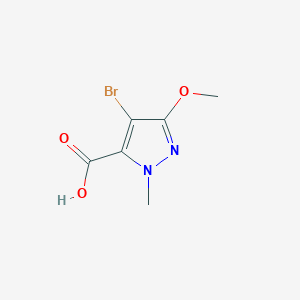
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
